N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
描述
The compound N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide features a 1,3,4-thiadiazole core linked to a trifluoromethyl-substituted benzamide moiety via a thioether bridge. Its unique structural attributes include:
- 1,3,4-Thiadiazole ring: Known for electron-deficient properties and metabolic stability .
- Trifluoromethyl benzamide: Enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins .
- Tetrahydrofuran-2-yl methyl amino group: A cyclic ether substituent that may improve solubility and influence pharmacokinetics compared to linear alkyl chains .
Synthetic routes for similar compounds often involve coupling reactions (e.g., thioether formation) and deprotection steps, as seen in microwave-assisted protocols for thiadiazole derivatives .
属性
IUPAC Name |
N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3S2/c18-17(19,20)12-6-2-1-5-11(12)14(26)22-15-23-24-16(29-15)28-9-13(25)21-8-10-4-3-7-27-10/h1-2,5-6,10H,3-4,7-9H2,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKGGQCEIBWAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural and Functional Group Analysis
Table 1: Key Structural Features and Substituents
Physicochemical and Spectral Properties
常见问题
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically including:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2 : Introduction of the thioether linkage through nucleophilic substitution, requiring precise control of solvent polarity (e.g., DMF or acetone) and base selection (e.g., K₂CO₃) .
- Step 3 : Amide bond formation using coupling agents like EDCI/HOBt, with reaction times monitored via TLC . Optimization focuses on temperature (40–80°C), solvent choice, and catalyst efficiency to achieve yields >75% .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent integration (e.g., trifluoromethyl at δ ~120 ppm for ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ with <2 ppm error) .
- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for amides) .
Q. What functional groups contribute to its potential bioactivity?
The thiadiazole ring (electron-deficient heterocycle), trifluoromethyl group (enhanced lipophilicity), and tetrahydrofuran-derived amine (hydrogen-bonding capability) are critical for interactions with biological targets like enzymes or receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?
- Contradiction Example : Discrepancies in NOESY/ROESY NMR data for spatial arrangement.
- Resolution : Combine X-ray crystallography (e.g., SHELX-refined structures) with computational modeling (DFT for optimized geometries) to validate stereochemistry .
- Case Study : Co-crystallization with target proteins (e.g., kinases) to confirm binding modes .
Q. What strategies improve yield in the final amidation step?
- Solvent Screening : Polar aprotic solvents (DMF > DMSO) enhance solubility of intermediates .
- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Byproduct Mitigation : Activated molecular sieves to absorb water and shift equilibrium toward product .
Q. How can mechanistic studies elucidate its biological activity?
- Target Identification : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity (e.g., Kd < 1 µM for kinase inhibitors) .
- Pathway Analysis : RNA-seq/proteomics post-treatment to map affected pathways (e.g., apoptosis markers in cancer cells) .
- Metabolic Stability : LC-MS/MS to track degradation in liver microsomes .
Q. What experimental designs address stability challenges under physiological conditions?
- pH Stability : Incubate compound in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hrs .
- Light/Temperature Sensitivity : Store samples in amber vials at -20°C and assess purity changes over 30 days .
- Oxidative Stress : Add antioxidants (e.g., BHT) to formulations and test radical scavenging activity .
Q. How can computational methods enhance structure-activity relationship (SAR) studies?
- Molecular Docking : AutoDock Vina to predict binding poses with targets (e.g., COX-2 or EGFR) .
- QSAR Modeling : Use Gaussian-derived descriptors (HOMO/LUMO, logP) to correlate electronic properties with IC₅₀ values .
- MD Simulations : GROMACS for 100 ns trajectories to assess protein-ligand complex stability .
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